molecular formula C33H48O10 B1255207 (3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate

(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate

Cat. No. B1255207
M. Wt: 604.7 g/mol
InChI Key: MPAXORHHSMKMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate is a natural product found in Sporothrix with data available.

Scientific Research Applications

Chemical Synthesis and Structure Elucidation

The compound (3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate is related to a class of chemicals known for their complex synthesis and structural analysis. Research has shown that compounds with similar structures, such as diphenyl ethers and depsides, have been isolated and characterized from natural sources like lichens, demonstrating the intricate synthesis routes and the necessity for detailed structural elucidation through techniques like NMR, MS, and total synthesis for confirmation (Elix et al., 1985).

Biological Activities and Applications

Compounds with structural similarities have been investigated for their biological activities. For instance, phenyl ether derivatives from marine-derived fungi have shown significant bioactive properties, including antioxidant activities. These findings suggest potential applications in pharmaceuticals and nutraceuticals, where antioxidant compounds are valuable for their health benefits (Xu et al., 2017). Furthermore, the synthesis and characterization of related compounds have provided insights into their chemical properties and potential uses in various scientific fields, including materials science and drug development (Kula et al., 2010).

Antimicrobial and Antioxidant Properties

The investigation of microbial inhibition by related compounds, such as p-hydroxybenzoate esters, has revealed their antimicrobial efficacy against a range of microorganisms. This research avenue holds promise for the development of new antimicrobial agents that could address the increasing issue of antibiotic resistance (Chan et al., 1975). Additionally, the study of marine bacteria producing similar compounds has uncovered natural sources of these chemicals, suggesting a sustainable approach to obtaining bioactive compounds with potential applications in the preservation of food and cosmetics (Peng et al., 2006).

properties

IUPAC Name

(3-heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O10/c1-3-5-7-9-11-13-21-15-23(35)18-25(16-21)41-32(40)28-22(14-12-10-8-6-4-2)17-24(36)19-27(28)42-33-30(39)29(38)31(43-33)26(37)20-34/h15-19,26,29-31,33-39H,3-14,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAXORHHSMKMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(O3)C(CO)O)O)O)O)CCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14581920

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate
Reactant of Route 2
(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate
Reactant of Route 3
(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate
Reactant of Route 4
(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate
Reactant of Route 5
(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate
Reactant of Route 6
(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate

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